molecular formula C19H24N2O4S B2407233 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide CAS No. 1207053-19-7

2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide

Cat. No.: B2407233
CAS No.: 1207053-19-7
M. Wt: 376.47
InChI Key: HSMMQTXNWLFWHL-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a synthetic compound belonging to the class of furan-carboxamide derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of various viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactionsThe propylsulfonyl group is then attached to the tetrahydroquinoline ring through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antiviral agent, particularly against influenza viruses.

    Medicine: Investigated for its therapeutic potential in treating viral infections.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets within viral pathogens. It is believed to inhibit viral replication by binding to viral enzymes or proteins, thereby preventing the virus from replicating and spreading .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-10-26(23,24)21-9-5-6-15-12-16(7-8-18(15)21)20-19(22)17-11-13(2)25-14(17)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMQTXNWLFWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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